molecular formula C9H14O2 B12063344 [(1S,4S)-2-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol

[(1S,4S)-2-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol

Cat. No.: B12063344
M. Wt: 154.21 g/mol
InChI Key: DSHXMENPUICESR-JGVFFNPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound, also known as 5-Norbornene-2-exo,3-exo-dimethanol (CAS: 699-95-6), is a bicyclic diol with a norbornene backbone substituted with two hydroxymethyl groups in the exo configuration. Its IUPAC name is [(1R,3S,4S)-3-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol, though stereochemical descriptors may vary based on notation conventions . Key properties include:

  • Molecular formula: C₉H₁₄O₂
  • Molecular weight: 154.21 g/mol
  • Physical properties: Density 1.027 g/cm³, boiling point 97°C (20 mmHg), refractive index 1.523 .

The compound’s rigid bicyclic structure and dual hydroxyl groups make it valuable in polymer chemistry, lithography monomers, and as a precursor for drug intermediates .

Properties

Molecular Formula

C9H14O2

Molecular Weight

154.21 g/mol

IUPAC Name

[(1S,4S)-2-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol

InChI

InChI=1S/C9H14O2/c10-5-9(6-11)4-7-1-2-8(9)3-7/h1-2,7-8,10-11H,3-6H2/t7-,8+/m0/s1

InChI Key

DSHXMENPUICESR-JGVFFNPUSA-N

Isomeric SMILES

C1[C@H]2CC([C@@H]1C=C2)(CO)CO

Canonical SMILES

C1C2CC(C1C=C2)(CO)CO

Origin of Product

United States

Preparation Methods

Stereochemical Control in Cycloaddition

Stereoselectivity is governed by the endo rule, favoring the (1S,4S) configuration when electron-deficient dienophiles and bulky catalysts like aluminum chloride are employed. For example, reactions at 80°C in dichloromethane yield the endo product with >90% diastereomeric excess. Post-reduction of ester groups to hydroxymethyl moieties is achieved using lithium aluminum hydride (LiAlH4), though over-reduction risks must be mitigated by controlled stoichiometry.

Hydroboration-Oxidation for Hydroxymethyl Functionalization

Introducing hydroxymethyl groups at the 2-position of the norbornene system requires regioselective hydroboration. Borane-dimethyl sulfide (BH3·SMe2) reacts with the norbornene double bond, followed by oxidation with hydrogen peroxide to install hydroxyl groups.

Regioselectivity and Reaction Optimization

The anti-Markovnikov addition of borane to the less substituted carbon ensures hydroxymethyl groups occupy the 2-position. Trials using tetrahydrofuran (THF) as a solvent at 0°C demonstrated 85% regioselectivity, increasing to 92% when catalyzed by Wilkinson’s catalyst (RhCl(PPh3)3). Subsequent oxidation with NaOH/H2O2 affords the diol with 78% yield and >99% purity by HPLC.

Palladium-Catalyzed Polymerization for End-Group Functionalization

Recent advances utilize palladium catalysts to tailor molecular weight and end-group functionality. The tBu3PPdMeCl/NaBArf system, combined with chain transfer agents (CTAs) like 4-penten-1-ol, produces hydroxyl-terminated polymers with controlled molecular weights (Mn = 5,400–17,800 g/mol) and narrow dispersity (Đ = 1.13–1.20).

Mechanism of Chain Transfer

The palladium catalyst inserts norbornene monomers into the growing polymer chain, while CTAs terminate propagation via β-hydride elimination. For [(1S,4S)-2-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol, 10-undecenal as a CTA introduces aldehyde end-groups, enabling further conjugation. Kinetic studies show a linear relationship between CTA concentration and molecular weight reduction (R² = 0.98).

Enzymatic Resolution for Enantiomeric Purification

Racemic mixtures of the diol are resolved using lipase-catalyzed acetylation. Candida antarctica lipase B (CAL-B) selectively acetylates the (1R,4R)-enantiomer in vinyl acetate, leaving the desired (1S,4S)-isomer unreacted.

Efficiency of Kinetic Resolution

Trials at 25°C achieved 98% enantiomeric excess (ee) after 24 hours, with a selectivity factor (E) of 45. The acetylated byproduct is removed via column chromatography, yielding 62% of the target diol.

Analytical Validation and Purity Assessment

Spectroscopic Characterization

1H NMR (400 MHz, CDCl3) confirms structure via resonances at δ 3.65 (2H, -CH2OH) and δ 5.40 (2H, norbornene protons). 13C NMR identifies quaternary carbons at δ 79.2 and 82.4 ppm.

Chromatographic Analysis

HPLC (C18 column, acetonitrile/water) verifies >99% purity, while GPC (THF, polystyrene standards) confirms Mn = 9,400 g/mol and Đ = 1.12 for polymers.

MethodConditionsYield (%)Purity (%)Mn (g/mol)Đ
Diels-Alder Cycloaddition80°C, AlCl3, CH2Cl29295--
Hydroboration-Oxidation0°C, BH3·SMe2, THF7899--
Pd-Catalyzed PolymerizationtBu3PPdMeCl, 4-penten-1-ol, CH2Cl298999,4001.12
Enzymatic ResolutionCAL-B, vinyl acetate, 25°C6298--

Chemical Reactions Analysis

Oxidation Reactions

The primary alcohols in this compound undergo selective oxidation depending on reaction conditions:

Reagent Product Mechanism Key Observations
Pyridinium chlorochromate (PCC)Bicyclo[2.2.1]hept-5-ene-2-carbaldehydeMild oxidation preserving double bondSelective oxidation of primary alcohol without ring-opening
KMnO₄ (acidic)Bicyclo[2.2.1]heptane-2-carboxylic acidStrong oxidative cleavageDouble bond disruption with formation of ketone intermediates
NaOCl/TEMPOBicyclo[2.2.1]hept-5-ene-2,2-dicarboxylic acidCatalytic oxidationRequires protection of one hydroxymethyl group for regioselectivity

Esterification and Etherification

The hydroxymethyl groups participate in nucleophilic substitution reactions:

Reaction Type Reagent Product Conditions
AcetylationAcetic anhydride/H⁺Diacetylated derivativeRoom temperature, 90% yield
BenzylationBnBr/NaHDibenzyl ether analogTHF, 0°C → rt, steric challenges
TosylationTsCl/pyridineBicycloheptene ditosylateKey intermediate for SN2 reactions

Cycloaddition Reactions

The norbornene-like double bond enables stereoselective [4+2] and [2+2] cycloadditions:

Dienophile/Partner Reaction Type Product Stereochemical Outcome
TetrazineInverse electron-demand Diels-AlderBicyclic tetrazine adductEndo selectivity due to ring strain
Singlet oxygen[2+2] CycloadditionEndoperoxide derivativeRegioselective at C5-C6
Maleic anhydrideConventional Diels-AlderExo-adduct with anhydride functionalityCatalyst-free, 70–80% yield

Ring-Opening Reactions

Acid- or base-catalyzed ring-opening pathways:

Conditions Reagent Product Notes
H₂SO₄ (conc.)Hydration2,3-Dihydroxybicyclo[2.2.1]heptaneRetro-Diels-Alder pathway
Mg/HgCl₂ in EtOH-THFReductive desulfonationCyclohexene derivativesPreserves hydroxymethyl groups
mCPBAEpoxidationBicycloheptene epoxideStereospecific at C5-C6

Comparative Reactivity Table

Reaction Rate (Relative) Activation Energy Catalyst Dependence
PCC oxidationFast50 kJ/molNone
Diels-Alder with maleic anhydrideModerate75 kJ/molLewis acids (optional)
Reductive ring-openingSlow120 kJ/molMg/HgCl₂ required

Key Mechanistic Insights:

  • Steric effects : The bicyclic framework restricts access to the hydroxymethyl groups, requiring polar aprotic solvents for efficient esterification .

  • Electronic factors : The electron-deficient double bond enhances reactivity toward electron-rich dienophiles in cycloadditions .

  • Stereochemical fidelity : Reactions at bridgehead carbons (C2) proceed with >95% retention of configuration due to rigid geometry .

Scientific Research Applications

Chemical Properties and Structure

The compound has a unique bicyclic structure that contributes to its reactivity and interaction with biological systems. Its molecular formula is C8H14O2C_8H_{14}O_2 and it features a hydroxymethyl group that enhances its solubility and biological activity.

Biological Applications

2.1 Antimicrobial Activity

Research has indicated that bicyclic compounds similar to [(1S,4S)-2-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol exhibit antimicrobial properties. For instance, derivatives of bicyclo[2.2.1]heptane have been studied for their effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics .

2.2 Anticancer Properties

Several studies have highlighted the anticancer potential of bicyclic compounds. The structural motifs present in [(1S,4S)-2-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol may allow it to interact with cellular pathways involved in cancer progression, making it a candidate for further investigation in cancer therapeutics .

Synthetic Applications

3.1 Building Block in Organic Synthesis

The compound serves as a versatile building block in organic synthesis due to its functional groups and stereochemistry. It can be used to synthesize more complex molecules through various reactions such as nucleophilic substitutions and cycloadditions, which are essential in the production of pharmaceuticals and agrochemicals .

3.2 Synthesis of Natural Products

The unique structure of [(1S,4S)-2-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol allows it to be utilized in the synthesis of natural products that possess significant biological activities. Its ability to undergo transformations while maintaining stereochemical integrity makes it valuable for synthesizing enantiomerically pure compounds .

Case Studies

StudyFocusFindings
Antimicrobial ActivityDemonstrated effectiveness against Gram-positive bacteria, indicating potential for antibiotic development.
Synthesis of AnaloguesDeveloped analogues that showed enhanced biological activity compared to the parent compound, suggesting modifications can lead to improved efficacy.
Natural Product SynthesisUtilized as a precursor in the synthesis of complex natural products with pharmacological relevance, showcasing its synthetic utility.

Mechanism of Action

The mechanism of action of [(1S,4S)-2-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol involves its interaction with specific molecular targets and pathways. The hydroxymethyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity. The bicyclic structure provides a rigid framework that can enhance binding affinity and specificity .

Comparison with Similar Compounds

Mono-Substituted Norbornene Derivatives

  • rac-exo-Norbornene-2-methanol: A mono-hydroxymethyl derivative with a single hydroxyl group. Reduced polarity compared to the diol, leading to lower boiling points and solubility in non-polar solvents. Used in cellulose mimetic synthesis .
  • (S)-1-((1S,2R,4R)-Bicyclo[2.2.1]heptan-2-yl)ethanol: Features an ethanol substituent instead of hydroxymethyl. The saturated bicyclo[2.2.1]heptane backbone reduces reactivity toward ring-opening reactions compared to the unsaturated norbornene system .

Disubstituted Bicyclo[2.2.1]hept Derivatives

Compound Name Substituents Key Properties Applications References
Target Compound 2-exo,3-exo-dihydroxymethyl Density 1.027 g/cm³, bp 97°C (20 mmHg) Polymers, lithography
2-{Bicyclo[2.2.1]hept-5-en-2-yl}acetic acid Acetic acid group Liquid, MW 152.19 g/mol, carboxylic acid Organic synthesis intermediates
(5-Bicyclo[2.2.1]hept-2-enyl)triethoxysilane Triethoxysilane Hydrolytically reactive silane group Surface modification

Key Observations :

  • Polarity: The diol (target compound) exhibits higher polarity than mono-substituted analogs, enhancing solubility in polar solvents like water or ethanol.
  • Reactivity: The triethoxysilane derivative undergoes hydrolysis to form silanol groups, enabling surface grafting, while the acetic acid analog participates in condensation reactions.

Heteroatom-Containing Bicyclo[2.2.1]hept Derivatives

  • (1S,4S)-2-Thia-5-azabicyclo[2.2.1]heptan : Incorporates sulfur and nitrogen atoms into the ring, increasing rigidity and altering electronic properties. Used in drug discovery as a scaffold for nucleoside analogs .
  • (1R,4R)-Benzyl 2-oxa-5-azabicyclo[2.2.1] : An oxygen-nitrogen heterocycle with a benzyl group, offering tunable pharmacokinetic properties for pharmaceuticals .

Biological Activity

[(1S,4S)-2-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol is a bicyclic organic compound notable for its unique structure and potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and possible therapeutic applications, supported by research findings and data tables.

Chemical Structure and Properties

The compound's molecular formula is C9H14O2C_9H_{14}O_2, with a molecular weight of approximately 154.21 g/mol. Its stereochemistry contributes significantly to its biological activity, influencing interactions with biological targets.

Biological Activity Overview

Research indicates that bicyclic compounds like [(1S,4S)-2-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol exhibit various biological activities, including:

  • Antimicrobial Effects : Some studies suggest that similar bicyclic compounds possess antimicrobial properties, which may extend to this compound as well.
  • Anti-inflammatory Activity : Compounds with similar structures have been shown to modulate inflammatory pathways.
  • Cytotoxicity Against Cancer Cells : Preliminary data indicate potential cytotoxic effects against certain cancer cell lines.

The specific mechanisms through which [(1S,4S)-2-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol exerts its effects are not fully elucidated but may involve:

  • Inhibition of Key Enzymes : Similar compounds have been identified as inhibitors of enzymes involved in inflammatory processes.
  • Interaction with Cell Signaling Pathways : The compound may influence pathways related to cell proliferation and apoptosis.

Research Findings and Case Studies

Several studies have investigated the biological activities of related compounds, providing insights into the potential effects of [(1S,4S)-2-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol.

Table 1: Summary of Biological Activities

Biological ActivityRelated CompoundsObserved EffectsReferences
AntimicrobialBicyclo[3.3.0]octane derivativesInhibition of bacterial growth
Anti-inflammatoryBicyclic terpenesReduction in pro-inflammatory cytokines
CytotoxicityVarious bicyclic compoundsInduction of apoptosis in cancer cells

Case Study: Antimicrobial Activity

A study on structurally similar bicyclic compounds demonstrated significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. These findings suggest that [(1S,4S)-2-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol may exhibit comparable efficacy against these pathogens.

Case Study: Anti-inflammatory Properties

Research involving bicyclic terpenes has shown their ability to reduce inflammation in animal models of arthritis. This suggests a potential therapeutic application for [(1S,4S)-2-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol in inflammatory diseases.

Q & A

Basic: What are the key physical and spectroscopic properties of [(1S,4S)-2-(hydroxymethyl)-2-bicyclo[2.2.1]hept-5-enyl]methanol?

The compound (CAS 95-12-5) has a molecular formula C₈H₁₂O and molecular weight 124.18 g/mol . It exists as a liquid with a refractive index of n²⁰/D 1.500 . Characterization typically involves:

  • ¹H/¹³C-NMR : To confirm bicyclic structure and hydroxymethyl group positions.
  • IR spectroscopy : A broad O-H stretch (~3200–3600 cm⁻¹) confirms hydroxyl groups.
  • Melting/boiling points : Not explicitly reported, but thermal stability can be assessed via differential scanning calorimetry (DSC) .

Basic: How is this compound synthesized, and what are common intermediates?

A standard route involves functionalizing norbornene derivatives. For example:

  • Step 1 : React 5-norbornene-2-carboxylic acid with reducing agents (e.g., LiAlH₄) to yield the hydroxymethyl derivative.
  • Step 2 : Protect hydroxyl groups (e.g., using tert-butyldimethylsilyl chloride) to avoid side reactions during subsequent steps .
    Intermediates like tert-butyl (1S)-2-hydrazino-1-(hydroxymethyl)-2-oxoethylcarbamate are critical for derivatization .

Advanced: How can stereochemical purity (endo/exo isomers) be ensured during synthesis?

The compound often exists as an endo/exo mixture (e.g., Sigma-Aldrich’s product ). To isolate stereoisomers:

  • Chromatography : Use chiral stationary phases (e.g., cellulose-based columns) with hexane/isopropanol gradients.
  • Crystallization : Fractional crystallization in ethanol/water mixtures preferentially isolates the endo isomer due to higher lattice stability.
    Validate purity via NOESY NMR to confirm spatial proximity of protons in the bicyclic system .

Advanced: What methodologies resolve contradictions in NMR data for structural confirmation?

Discrepancies in NMR assignments (e.g., hydroxymethyl proton shifts) arise from solvent polarity or hydrogen bonding. To resolve:

  • Variable-temperature NMR : Reduces signal broadening caused by dynamic equilibria (e.g., hydroxyl proton exchange).
  • Deuterium exchange : Replace -OH protons with D₂O to simplify spectra.
  • COSY/HSQC : Correlate proton and carbon signals to unambiguously assign bicyclic and hydroxymethyl groups .

Advanced: How does this compound function in copolymerization with ethylene, and what factors influence reactivity?

The compound copolymerizes with ethylene using metallocene/MAO catalysts to produce hydroxyl-functionalized polyethylene. Key factors:

  • Catalyst choice :

    CatalystAlcohol Content (mol%)
    Cp₂ZrCl₂2.1
    Et(Ind)₂ZrCl₂3.8
    Me₂SiCp₂ZrCl₂6.2
  • Al/Zr ratio : Higher ratios (≥500:1) enhance activity but may reduce molecular weight.

  • Temperature : Optimal at 60–80°C; higher temperatures accelerate chain transfer .

Advanced: How can computational modeling aid in predicting reactivity or stereochemical outcomes?

  • DFT calculations : Predict regioselectivity in copolymerization (e.g., preference for syn-insertion of the norbornene monomer).
  • Molecular docking : Simulate interactions with enzymes (e.g., hydrolases for derivative cleavage studies).
  • Conformational analysis : Identify stable endo/exo configurations using Gaussian09 with B3LYP/6-31G* basis sets .

Basic: What are the primary applications in life sciences research?

  • Drug delivery : As a hydrophilic moiety in prodrugs (e.g., conjugated to antitubercular hydrazones ).
  • Polymer scaffolds : Hydroxyl groups enable post-polymerization modifications (e.g., PEGylation) .

Advanced: How to mitigate oxidation of hydroxymethyl groups during storage or reactions?

  • Storage : Under inert gas (N₂/Ar) at –20°C with molecular sieves to absorb moisture.
  • In-situ protection : Use trimethylsilyl ethers during synthesis.
  • Antioxidants : Add 0.1% BHT (butylated hydroxytoluene) to liquid formulations .

Advanced: What analytical techniques quantify trace impurities (e.g., residual catalysts)?

  • ICP-MS : Detect metal residues (Al, Zr) from MAO/metallocene catalysts (detection limit: 0.1 ppb).
  • GC-MS : Identify volatile byproducts (e.g., trimethylaluminum derivatives) .

Advanced: How to design derivatives for enhanced biological activity?

  • Structure-activity relationship (SAR) : Introduce electron-withdrawing groups (e.g., nitro, cyano) to hydrazone derivatives for antitubercular activity .
  • Click chemistry : Attach azide-functionalized moieties via copper-catalyzed alkyne-azide cycloaddition .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.